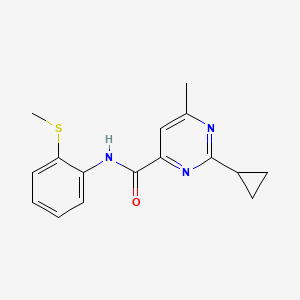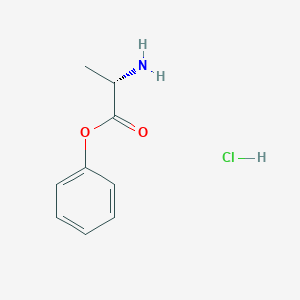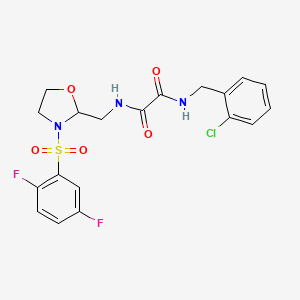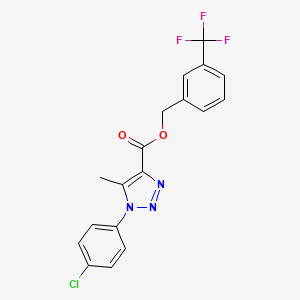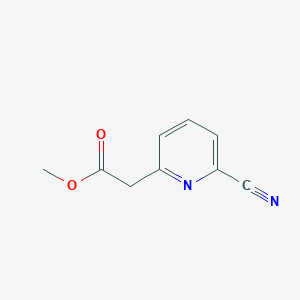
Methyl 2-(6-cyanopyridin-2-yl)acetate
Vue d'ensemble
Description
“Methyl 2-(6-cyanopyridin-2-yl)acetate” is a chemical compound with the molecular formula C9H8N2O2 . It has a molecular weight of 176.17 . The IUPAC name for this compound is methyl (6-cyano-2-pyridinyl)acetate .
Molecular Structure Analysis
The InChI code for “Methyl 2-(6-cyanopyridin-2-yl)acetate” is 1S/C9H8N2O2/c1-13-9(12)5-7-3-2-4-8(6-10)11-7/h2-4H,5H2,1H3 . This code provides a specific string of characters that represent the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 2-(6-cyanopyridin-2-yl)acetate” has a molecular weight of 176.17 . .Applications De Recherche Scientifique
Catalytic Methylation
A study by Zhang, Feng, and Li (2008) describes a palladium-catalyzed methylation reaction, involving various 2-phenylpyridine and acetanilides, which can be linked to the use of Methyl 2-(6-cyanopyridin-2-yl)acetate. This process includes using peroxides as both the methylating agent and hydrogen acceptor (Zhang, Feng, & Li, 2008).
Synthesis of Novel Compounds
Kalaria et al. (2014) report an eco-friendly synthesis method for novel 2-amino-3-cyanopyridine derivatives, highlighting potential applications in creating compounds similar to Methyl 2-(6-cyanopyridin-2-yl)acetate. These compounds have demonstrated antibacterial, antitubercular, and antioxidant activities (Kalaria, Satasia, Avalani, & Raval, 2014).
Cyclopalladation and Metalation
Zucca et al. (2000) explored cyclopalladation of 6-substituted-2,2‘-bipyridines, which could be relevant in the context of Methyl 2-(6-cyanopyridin-2-yl)acetate. This research indicates possibilities in activating both aromatic C-H and aliphatic methyl groups (Zucca, Cinellu, Pinna, Stoccoro, Minghetti, Manassero, & Sansoni, 2000).
Water Oxidation Catalysis
Chen et al. (2010) discussed catalytic water oxidation in nonaqueous solutions, which could potentially involve compounds like Methyl 2-(6-cyanopyridin-2-yl)acetate. This research contributes to understanding water oxidation processes in different solvents (Chen, Concepcion, Luo, Hull, Paul, & Meyer, 2010).
Synthesis of Pharmaceutical Agents
A study by Sano et al. (1995) focused on the synthesis of a compound used as an anti-asthma agent, which could relate to the chemical processes involving Methyl 2-(6-cyanopyridin-2-yl)acetate. This shows its potential application in pharmaceuticals (Sano, Ishihara, Yoshihara, Sumino, & Nawa, 1995).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 2-(6-cyanopyridin-2-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)5-7-3-2-4-8(6-10)11-7/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGGZQCOPGEMGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC(=CC=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(6-cyanopyridin-2-yl)acetate | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(trifluoromethyl)-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B2820637.png)
![3-(6-Methylimidazo[2,1-b]thiazol-3-yl)propanoic acid](/img/structure/B2820640.png)
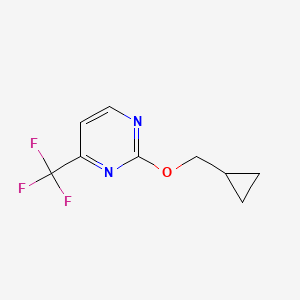
![2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2820643.png)


